

Interpretation of mass spectrometry data for 1,3-Bis(4-nitrophenyl)urea

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Compound of Interest

Compound Name: 1,3-Bis(4-nitrophenyl)urea

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Technical Support Center: 1,3-Bis(4-nitrophenyl)urea

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the interpretation of mass spectrometry data for **1,3-Bis(4-nitrophenyl)urea** (Synonym: 4',4''-Dinitrocarbanilide).

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of **1,3-Bis(4-nitrophenyl)urea**?

1,3-Bis(4-nitrophenyl)urea has a molecular formula of $C_{13}H_{10}N_4O_5$. Its average molecular weight is approximately 302.24 g/mol, and its monoisotopic mass is 302.0651 Da.^{[1][2]} This monoisotopic mass is the value you should look for as the base peak for the neutral molecule in high-resolution mass spectrometry.

Q2: What are the expected m/z values for the molecular ion in ESI-MS?

In Electrospray Ionization (ESI) Mass Spectrometry, the molecule typically becomes ionized by gaining or losing a proton or forming adducts with cations present in the mobile phase.

- **Positive Ion Mode:** Expect to see the protonated molecule, $[M+H]^+$, at an m/z of approximately 303.0724. It is also very common to observe sodium $[M+Na]^+$ (m/z 325.0543)

and potassium $[M+K]^+$ (m/z 341.0282) adducts, especially if glassware or mobile phase additives are not scrupulously clean.[\[3\]](#)[\[4\]](#)

- Negative Ion Mode: The deprotonated molecule, $[M-H]^-$, would appear at an m/z of approximately 301.0578.

Q3: Why am I seeing multiple peaks clustered around the expected molecular ion mass?

This is a common phenomenon in mass spectrometry. The cluster of peaks represents the isotopic distribution of the molecule. The main peak (monoisotopic peak) is from the molecule containing the most abundant isotopes (e.g., ^{12}C , ^1H , ^{14}N , ^{16}O). The subsequent smaller peaks ($M+1$, $M+2$, etc.) are from molecules containing heavier isotopes, such as ^{13}C .

Q4: What are the major fragment ions I should expect in MS/MS analysis?

For N,N'-substituted ureas like this compound, a characteristic fragmentation pathway involves the cleavage of one of the C-N (amide) bonds.[\[5\]](#) When analyzing the protonated molecule ($[M+H]^+$), this cleavage can lead to two primary fragment ions:

- Fragment A: Protonated 4-nitroaniline ($[\text{C}_6\text{H}_6\text{N}_2\text{O}_2 + \text{H}]^+$) at $m/z \approx 139.05$.
- Fragment B: Protonated 4-nitrophenyl isocyanate ($[\text{C}_7\text{H}_4\text{N}_2\text{O}_3 + \text{H}]^+$) or a related ion at $m/z \approx 165.03$.

Observing these fragments can help confirm the identity of the parent compound.

Troubleshooting Guide

Problem: I am not detecting any signal for my compound.

- Solution 1 (Sample Preparation): **1,3-Bis(4-nitrophenyl)urea** has poor solubility in water. Ensure it is fully dissolved in an appropriate organic solvent like DMSO or DMF before dilution into the mobile phase. Precipitation can block the ESI needle.
- Solution 2 (Instrument Settings): Check the ionization source parameters. Ensure the capillary voltage, gas flow, and temperature are optimized for a molecule of this mass and polarity.

- **Solution 3 (Ionization Mode):** Try switching between positive and negative ionization modes. While positive mode is common for urea compounds, the two nitro groups might also support negative ion formation.

Problem: My spectrum is dominated by sodium $[M+Na]^+$ and potassium $[M+K]^+$ adducts, with a very small $[M+H]^+$ peak.

- **Solution 1 (Solvent/Glassware Purity):** This indicates sodium and potassium contamination. Use high-purity, LC-MS grade solvents. Avoid glass volumetric flasks and use polypropylene tubes, as glass can be a source of sodium ions.^[4]
- **Solution 2 (Mobile Phase Additives):** Adding a small amount (e.g., 0.1%) of an acid like formic acid to the mobile phase can enhance protonation, increasing the intensity of the $[M+H]^+$ ion and suppressing the formation of metal adducts.^[6]

Problem: I see many unexpected peaks and a high baseline.

- **Solution 1 (Sample Purity):** Your sample may be impure. Verify its purity using another analytical technique like HPLC-UV or NMR.
- **Solution 2 (System Contamination):** The mass spectrometer or HPLC system may be contaminated. Run a blank injection of your mobile phase to identify background ions. If necessary, flush the system with an appropriate cleaning solution.

Quantitative Data Summary

The table below summarizes the expected mass-to-charge ratios (m/z) for **1,3-Bis(4-nitrophenyl)urea** in high-resolution mass spectrometry.

Ion Species Description	Molecular Formula	Calculated m/z (Da)	Ionization Mode
Parent Ions			
Monoisotopic Mass (Neutral)	C ₁₃ H ₁₀ N ₄ O ₅	302.0651	-
Protonated Molecule	[M+H] ⁺	303.0724	Positive
Sodium Adduct	[M+Na] ⁺	325.0543	Positive
Potassium Adduct	[M+K] ⁺	341.0282	Positive
Deprotonated Molecule	[M-H] ⁻	301.0578	Negative
Potential Fragment Ions (from [M+H] ⁺)			
Protonated 4-nitroaniline	[C ₆ H ₇ N ₂ O ₂] ⁺	139.0502	Positive (MS/MS)
Protonated 4-nitrophenyl isocyanate ion	[C ₇ H ₅ N ₂ O ₃] ⁺	165.0295	Positive (MS/MS)

Experimental Protocol: ESI-MS Analysis

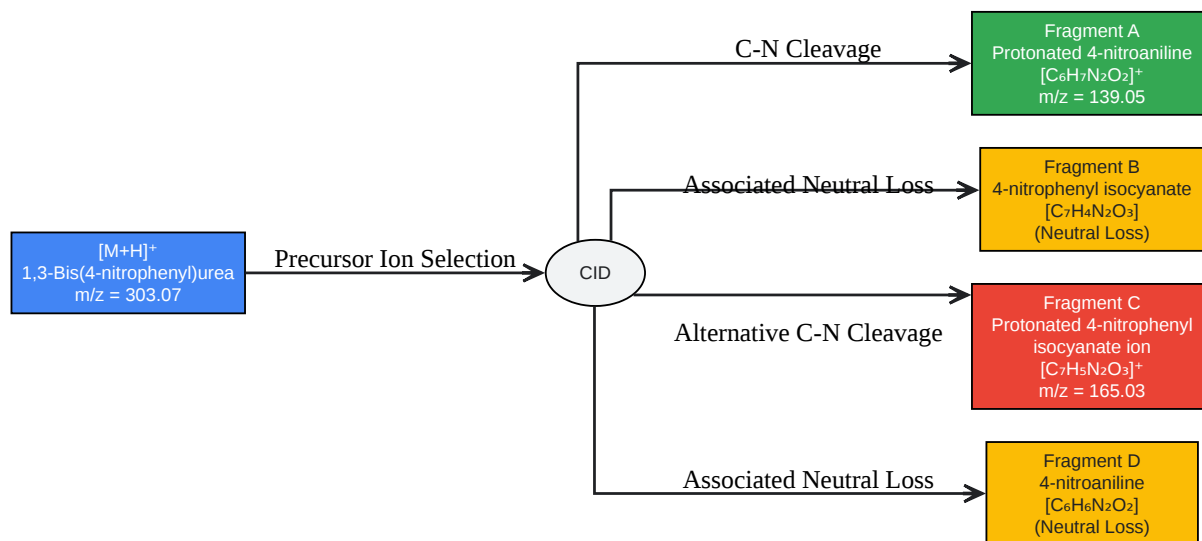
This is a general protocol and may require optimization for your specific instrument.

- Sample Preparation:
 - Prepare a stock solution of **1,3-Bis(4-nitrophenyl)urea** at 1 mg/mL in a suitable solvent (e.g., DMSO, Acetonitrile).
 - Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the intended mobile phase. A common mobile phase for ESI-MS is 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode.
- Instrumentation (Direct Infusion):

- Set up the mass spectrometer in positive electrospray ionization mode.
- Calibrate the instrument according to the manufacturer's guidelines to ensure mass accuracy.
- Infuse the sample solution at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Typical ESI source parameters:
 - Capillary Voltage: 3.0 - 4.5 kV
 - Nebulizing Gas (N_2): 10 - 20 L/hr
 - Drying Gas (N_2): 250 - 350 $^\circ\text{C}$
 - Source Temperature: 100 - 150 $^\circ\text{C}$
- Data Acquisition:
 - Acquire a full scan mass spectrum over a range of m/z 100-500 to observe the parent ion and any adducts.
 - To confirm the structure, perform an MS/MS experiment. Select the $[\text{M}+\text{H}]^+$ ion (m/z 303.07) as the precursor and acquire the product ion spectrum. Set collision energy (CE) starting at 15-20 eV and optimize as needed to induce fragmentation.

Visualizations

Below is a diagram illustrating a plausible fragmentation pathway for the protonated **1,3-Bis(4-nitrophenyl)urea** molecule during MS/MS analysis.



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Caption: Proposed MS/MS fragmentation of protonated **1,3-Bis(4-nitrophenyl)urea**.

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